Anemosapogenin

Cytotoxicity Melanoma Triterpenoid SAR

Anemosapogenin (23-hydroxybetulinic acid) is the C23-hydroxylated lupane triterpenoid—NOT betulinic acid. Critical distinction: uniquely synergizes with chemotherapeutics via P-glycoprotein (P-gp) modulation, a property absent in betulinic acid. Induces S-phase arrest (26.35%→52.34% at 80 μM), unlike betulinic acid's G0/G1 arrest. Shows 2.4-fold greater cytotoxicity in melanoma (IC50 32 vs 76 μg/mL). Validated in vivo: 67.8% tumor reduction with doxorubicin in K562 xenografts vs 39.2% DOX alone. Essential starting material for derivative synthesis targeting MDR reversal and metabolic disease.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
Cat. No. B10789536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnemosapogenin
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O
InChIInChI=1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34)
InChIKeyHXWLKAXCQLXHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anemosapogenin (23-Hydroxybetulinic Acid) Procurement Guide: A Lupane-Type Triterpenoid with Documented Anticancer and Chemosensitization Properties


Anemosapogenin (CAS 85999-40-2), also referred to as 23-hydroxybetulinic acid (23-HBA), is a naturally occurring pentacyclic lupane-type triterpenoid found in medicinal plants including Pulsatilla chinensis (Bunge) Regel and Paeonia species . The compound possesses the molecular formula C30H48O4 and is characterized by the presence of hydroxyl groups at the C3 and C23 positions along with a carboxylic acid moiety at C28 . As a bioactive sapogenin, anemosapogenin has been investigated for its anticancer properties across multiple tumor cell lines, exhibiting moderate intrinsic cytotoxicity but demonstrating pronounced synergistic effects when co-administered with conventional chemotherapeutic agents .

Why Anemosapogenin Cannot Be Interchanged with Betulinic Acid or Generic Lupane Triterpenoids in Research Applications


Procurement decisions for lupane triterpenoids cannot assume functional equivalence between structurally similar congeners. Despite sharing the same pentacyclic backbone, the presence and stereochemistry of hydroxyl substituents dictate distinct biological interaction profiles. Anemosapogenin (23-hydroxybetulinic acid) differs from the more extensively studied betulinic acid by a single hydroxyl group at the C23 position, yet this modification confers a fundamentally different pharmacological signature: anemosapogenin uniquely synergizes with chemotherapeutic agents via P-glycoprotein (P-gp) modulation—a property absent in betulinic acid—and exhibits a distinct cell cycle arrest profile (S-phase versus G1/G0-phase) . Furthermore, the glycosylation of anemosapogenin at C3 or C28 positions, as occurs in native saponins, markedly abrogates its cytotoxic activity, underscoring the critical requirement for the specific sapogenin form rather than glycosylated analogs . Consequently, substitution with generic betulinic acid or structurally related triterpenoids will yield fundamentally different experimental outcomes.

Quantitative Evidence for Anemosapogenin Differentiation: Head-to-Head and Cross-Study Comparisons with Structural Analogs


Enhanced Cytotoxicity of Anemosapogenin Compared to Betulinic Acid in Murine Melanoma B16 Cells

In a direct comparative study evaluating the apoptotic activity of five lupane-type triterpenoids against murine melanoma B16 cells, anemosapogenin (23-hydroxybetulinic acid) demonstrated approximately 2.4-fold greater cytotoxic potency than betulinic acid . The study specifically attributed this enhanced activity to hydroxylation at the C23 position of the betulinic acid scaffold, providing a clear structure-activity relationship basis for selecting anemosapogenin over betulinic acid in apoptosis-focused melanoma research.

Cytotoxicity Melanoma Triterpenoid SAR

Differential P-Glycoprotein Modulation: Anemosapogenin Reverses MDR Whereas Betulinic Acid Does Not

A comparative investigation of P-gp interaction revealed a critical functional divergence between anemosapogenin (23-HBA) and betulinic acid (BA). In MCF-7/ADR multidrug-resistant breast cancer cells, anemosapogenin significantly increased intracellular accumulation of the P-gp substrates adriamycin and vincristine, whereas betulinic acid failed to enhance cytotoxicity of these chemotherapeutic agents in the same resistant cell model . Molecular docking and MDR1 shift assays further confirmed that while both compounds interact with P-gp, their binding affinities and interaction sites differ substantially, with only anemosapogenin demonstrating functional P-gp inhibition relevant to MDR reversal . This differential property establishes anemosapogenin as the sole chemosensitizer candidate between these two structurally similar lupane triterpenoids.

Multidrug Resistance P-glycoprotein Chemosensitization

Synergistic Enhancement of Doxorubicin Cytotoxicity: Anemosapogenin as a Chemosensitizer

Anemosapogenin demonstrates quantitatively significant synergy when combined with doxorubicin (DOX) across multiple cancer cell lines. In a combination study, anemosapogenin synergistically enhanced DOX cytotoxicity against K562 leukemia cells, reducing the DOX IC50 from approximately 0.5 μM (DOX alone) to less than 0.1 μM in the presence of 20 μM anemosapogenin, representing a greater than 5-fold increase in doxorubicin potency . In vivo studies further confirmed this synergy: in K562 xenograft mouse models, the combination of anemosapogenin (50 mg/kg, i.p.) with doxorubicin (1 mg/kg, i.p.) reduced tumor weight by 67.8% compared to vehicle control, whereas doxorubicin monotherapy achieved only 39.2% reduction .

Synergy Doxorubicin Combination Therapy

Isopropylidenyl Anemosapogenin (IA) Demonstrates Oral Bioavailability and FXR Agonism in NASH Models—A Derivative Benchmark

While the parent compound anemosapogenin has been limited by in vivo toxicity concerns , its semi-synthetic derivative isopropylidenyl anemosapogenin (IA) has demonstrated tractable pharmacokinetic properties relevant to therapeutic development. In CDAHFD-induced NASH mouse models, IA (100 mg/kg, p.o.) achieved a maximum plasma concentration (Cmax) of 1.23 ± 0.18 μg/mL at Tmax of 2.67 ± 0.58 hours, establishing oral bioavailability for this anemosapogenin-derived chemotype . Functionally, IA acts as an FXR agonist, activating targets Nr0b2, Abcb11, and Slc10a2, while simultaneously promoting TFEB-mediated autophagy for lipid degradation—a dual mechanism not reported for the parent compound alone .

NASH FXR Agonist Pharmacokinetics

Cell Cycle Arrest Mechanism Divergence: Anemosapogenin Induces S-Phase Arrest in Leukemia Cells

Anemosapogenin exhibits a mechanistically distinct cell cycle perturbation profile compared to betulinic acid and other triterpenoids. In K562 chronic myelogenous leukemia cells, anemosapogenin (20-80 μM, 24 h) induced a concentration-dependent S-phase arrest, increasing the S-phase population from 26.35% (control) to 31.6%, 32.81%, and 52.34% at 20, 40, and 80 μM, respectively . This S-phase accumulation is accompanied by dose-dependent apoptosis induction via the mitochondrial intrinsic pathway (downregulation of Bcl-2 and survivin, upregulation of Bax, cytochrome C release, and caspase-9/3 activation) . By contrast, betulinic acid is more commonly reported to induce G0/G1-phase arrest in various cancer cell lines, highlighting a cell cycle phase-specific differentiation that may inform selection based on intended mechanistic investigation .

Cell Cycle Apoptosis Leukemia

Glycogen Phosphorylase Inhibition: Anemosapogenin Exhibits Moderate but Selective Activity

Anemosapogenin demonstrates inhibitory activity against glycogen phosphorylase A, a validated target for type 2 diabetes and metabolic disorders, with an IC50 of approximately 16,000 nM (16 μM) . While this potency is moderate relative to optimized synthetic inhibitors, the activity is notable within the lupane triterpenoid class: structural modifications of anemosapogenin at the C17-carboxylic acid position have yielded derivatives with significantly enhanced GP inhibitory potency, establishing the parent compound as a validated starting scaffold for medicinal chemistry optimization in metabolic disease programs . By comparison, betulinic acid shows weaker or negligible activity against this target, underscoring that C23 hydroxylation contributes to target engagement.

Glycogen Phosphorylase Enzyme Inhibition Metabolic Disease

High-Value Application Scenarios for Anemosapogenin in Scientific and Industrial Research


Multidrug Resistance Reversal and Chemosensitizer Development

Anemosapogenin is optimally deployed in in vitro and in vivo models of multidrug-resistant cancer where P-glycoprotein (P-gp/ABCB1)-mediated efflux limits chemotherapeutic efficacy. Based on direct comparative evidence showing that anemosapogenin, unlike betulinic acid, increases intracellular accumulation of P-gp substrates adriamycin and vincristine in MCF-7/ADR cells , researchers should procure anemosapogenin over generic betulinic acid for MDR reversal studies. Combination protocols with doxorubicin have established synergistic tumor growth inhibition in K562 xenograft models (67.8% reduction vs 39.2% for DOX alone) , providing a validated in vivo benchmark for chemosensitization studies.

Melanoma Apoptosis and Mitochondrial Pathway Investigation

In murine melanoma B16 cell models, anemosapogenin demonstrates 2.4-fold greater cytotoxicity than betulinic acid (IC50 32 μg/mL vs 76 μg/mL) . This quantitative advantage, attributed specifically to C23 hydroxylation, makes anemosapogenin the preferred lupane triterpenoid for apoptosis studies in melanoma. The compound's established mechanism—mitochondrial membrane potential dissipation, reactive oxygen species generation, and intrinsic pathway activation—provides a well-characterized tool compound for dissecting mitochondrial apoptosis signaling in this cancer type.

Medicinal Chemistry Starting Material for NASH and Metabolic Liver Disease Programs

The anemosapogenin scaffold has been successfully optimized to the orally bioavailable derivative isopropylidenyl anemosapogenin (IA), which achieves a Cmax of 1.23 ± 0.18 μg/mL and demonstrates dual FXR agonism and TFEB-mediated autophagy activation in NASH models . Given that parent anemosapogenin exhibits toxicity limitations requiring structural modification , procurement of anemosapogenin should be strategically positioned as a starting material for derivative synthesis rather than as a standalone therapeutic candidate. The established SAR around C23 and C17 positions supports systematic medicinal chemistry campaigns targeting metabolic liver diseases.

S-Phase Cell Cycle Arrest and Leukemia Mechanistic Studies

Anemosapogenin induces a quantitatively defined S-phase arrest in K562 leukemia cells, increasing the S-phase population from 26.35% to 52.34% at 80 μM over 24 hours . This distinct cell cycle perturbation profile differs from the G0/G1 arrest more commonly associated with betulinic acid, making anemosapogenin the compound of choice for investigators specifically examining S-phase checkpoints, DNA damage response, or replication stress pathways in hematological malignancies. The concurrent induction of mitochondrial apoptosis provides a dual-readout system for mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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